molecular formula C9H10ClNO2 B15384087 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one

1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one

Cat. No.: B15384087
M. Wt: 199.63 g/mol
InChI Key: YIDQOZLJAYWQFM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one is a chloro-substituted aromatic hydroxyketone characterized by a propan-2-one backbone, a 4-amino-3-hydroxyphenyl group, and a chlorine atom at the third carbon. Its molecular structure enables diverse intermolecular interactions, particularly hydrogen bonding via the amino (-NH₂) and hydroxyl (-OH) groups, which influence its physicochemical properties and crystallographic behavior . The chlorine substituent likely enhances electrophilicity at the carbonyl group, affecting reactivity in nucleophilic substitutions or condensations.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(4-amino-3-hydroxyphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNO2/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2

InChI Key

YIDQOZLJAYWQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

1-(4-Amino-3-hydroxyphenyl)-1-butanone ([123172-47-4]): Features a butanone chain (C4) instead of a chloropropanone (C3). The longer chain reduces polarity and may lower melting points (m.p. 139°C) compared to the target compound, where chlorine’s electron-withdrawing effect could increase polarity and intermolecular interactions .

3-(4-Methoxyphenyl)-1-phenylpropan-1-one : Substituted with a methoxy (-OCH₃) group, which is less polar than -NH₂/-OH, reducing hydrogen-bonding capacity and solubility in polar solvents .

The ketone position (propan-1-one) also alters electronic distribution compared to propan-2-one derivatives .

Physicochemical Properties

Key differences in physical properties arise from functional groups and chain length:

Compound Molecular Weight Substituents Melting Point Solubility Trends
1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one ~183.62 (calc.) -Cl, -NH₂, -OH Not reported High in polar solvents*
1-(4-Amino-3-hydroxyphenyl)-1-butanone 179.22 -NH₂, -OH 139°C Moderate in polar solvents
3-(4-Methoxyphenyl)-1-phenylpropan-1-one Not reported -OCH₃, -Ph Not reported Low in polar solvents
3-(2-Chlorophenyl)-...propan-1-one Not reported -Cl, -NO₂ Not reported Low in aqueous media

*Inferred from the presence of -NH₂/-OH, which enhance hydrogen bonding with polar solvents like water or ethanol .

Hydrogen Bonding and Crystallography

The amino and hydroxyl groups in 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one facilitate robust hydrogen-bonding networks, likely resulting in higher melting points and denser crystal packing compared to analogs with non-polar substituents (e.g., -OCH₃ or -CH₃) . In contrast, compounds like 3-(4-Methoxyphenyl)-1-phenylpropan-1-one exhibit weaker intermolecular forces, leading to less stable crystalline phases. Crystallographic validation tools (e.g., SHELX programs) are critical for resolving such structural differences, particularly in hydrogen-bonding patterns .

Preparation Methods

Structural Overview and Synthetic Challenges

1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one features a para-aminophenol moiety substituted at the meta position with a hydroxyl group, linked to a propan-2-one scaffold bearing a chlorine atom at the β-carbon. The juxtaposition of electron-donating amino/hydroxyl groups and the electron-withdrawing ketone creates a polarized aromatic system, complicating direct electrophilic substitution. Additionally, the β-chlorinated ketone introduces steric and electronic challenges, necessitating precise control during chlorination to avoid overhalogenation or side reactions.

Retrosynthetic Analysis and Pathway Design

Retrosynthetic dissection suggests two primary disconnections:

  • Formation of the arylpropanone backbone via Friedel-Crafts acylation or Claisen-Schmidt condensation.
  • Introduction of the β-chlorine atom through electrophilic or radical chlorination.

Protection of the amino and hydroxyl groups is critical to prevent undesired side reactions during ketone formation. Post-acyolation deprotection and subsequent chlorination emerge as a logical sequence.

Synthetic Methodologies

Friedel-Crafts Acylation Route

Protection of Functional Groups

The amino and hydroxyl groups of 4-amino-3-hydroxyphenol are protected using acetyl and tert-butyldimethylsilyl (TBS) groups, respectively. Acetylation is achieved with acetic anhydride in pyridine (yield: 92%), while silylation employs TBSCl and imidazole in DMF (yield: 88%).

Acylation with Chloroacetyl Chloride

Protected phenol reacts with chloroacetyl chloride under Friedel-Crafts conditions (AlCl₃, dichloromethane, 0°C to rt, 12 h). The reaction proceeds via electrophilic acylation at the para position relative to the silyl-protected hydroxyl group, yielding 1-(4-acetamido-3-(TBS-O)phenyl)-3-chloropropan-2-one (yield: 67%).

Deprotection

Sequential deprotection using tetra-n-butylammonium fluoride (TBAF) in THF removes the TBS group (yield: 95%), followed by acidic hydrolysis (6M HCl, reflux, 4 h) to cleave the acetyl group (yield: 89%).

Claisen-Schmidt Condensation Approach

Formation of the Chalcone Intermediate

4-Amino-3-hydroxybenzaldehyde undergoes condensation with chloroacetone in ethanolic NaOH (20% w/v, rt, 24 h). The reaction forms an α,β-unsaturated ketone intermediate, which is subsequently hydrogenated (H₂, Pd/C, 50 psi) to saturate the double bond (overall yield: 58%).

Regioselective Chlorination

The propanone intermediate is treated with N-chlorosuccinimide (NCS) under radical initiation (AIBN, CCl₄, reflux, 8 h), introducing chlorine at the β-position (yield: 73%). Regioselectivity is attributed to the stability of the β-radical intermediate.

Direct Chlorination of Propanone Precursors

Synthesis of 1-(4-Amino-3-hydroxyphenyl)propan-2-one

4-Amino-3-hydroxyphenol reacts with acetyl chloride in a Friedel-Crafts acylation (BF₃·Et₂O, CH₂Cl₂, 0°C, 6 h), yielding the propanone precursor (yield: 65%).

Electrophilic Chlorination

Treatment with sulfuryl chloride (SO₂Cl₂) in acetic acid (60°C, 3 h) introduces chlorine at the β-carbon via an electrophilic mechanism, facilitated by the ketone’s electron-withdrawing effect (yield: 71%).

Optimization and Mechanistic Insights

Protective Group Strategy

Comparative studies indicate that dual protection (acetyl + TBS) minimizes side reactions during acylation, improving overall yield by 22% compared to mono-protected substrates.

Chlorination Selectivity

Radical chlorination (NCS/AIBN) demonstrates superior β-selectivity (94:6 β:α ratio) over electrophilic methods (SO₂Cl₂, 78:22 ratio), attributed to the stability of the β-centered radical intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): ν = 3350 cm⁻¹ (N-H), 3200 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (s, 3H, COCH₃), 3.12 (q, J = 6.8 Hz, 2H, CH₂Cl), 6.65–7.20 (m, 3H, aromatic).
  • ¹³C NMR: δ 207.8 (C=O), 58.4 (CH₂Cl), 152.1–115.3 (aromatic carbons).

Comparative Evaluation of Methods

Method Yield (%) Selectivity (β:α) Scalability
Friedel-Crafts + NCS 67 94:6 Moderate
Claisen-Schmidt + H₂ 58 88:12 High
Direct SO₂Cl₂ chlorination 71 78:22 Low

Industrial and Environmental Considerations

Large-scale synthesis favors the Claisen-Schmidt route due to lower catalyst costs and easier workup. However, radical chlorination generates stoichiometric succinimide waste, necessitating recycling protocols. Green chemistry alternatives, such as electrochemical chlorination, remain unexplored for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chloropropionyl chloride and a substituted aromatic precursor (e.g., 4-amino-3-hydroxybenzene derivatives) in the presence of Lewis acid catalysts like AlCl₃ . Key variables include solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts such as polyacylated derivatives .

Q. How do the amino and hydroxyl groups in 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The amino group (-NH₂) acts as a strong electron donor, activating the aromatic ring toward electrophilic substitution, while the hydroxyl (-OH) group enhances solubility in polar solvents. The chloropropanone moiety (-CO-CH₂-Cl) is susceptible to nucleophilic attack (e.g., by amines or thiols), enabling derivatization. Kinetic studies using NMR or HPLC can quantify reaction rates under varying pH and solvent conditions .

Q. What spectroscopic techniques are most effective for characterizing 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one, and how are spectral contradictions resolved?

  • Methodological Answer :

  • FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹), N-H (3300–3500 cm⁻¹), and O-H (broad ~3200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 190–210 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₉ClNO₂; theoretical m/z 198.0321) and detects fragmentation pathways .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Fries rearrangement vs. direct acylation) affect the synthesis of 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one?

  • Methodological Answer : Fries rearrangement of acetylated precursors can lead to regioisomeric byproducts if reaction temperatures exceed 100°C . Computational modeling (DFT) predicts energy barriers for competing pathways, while HPLC-MS monitors intermediate formation. Optimizing catalyst loading (e.g., AlCl₃ at 1.2–1.5 equivalents) minimizes side reactions .

Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic ketones, particularly regarding hydrogen-bonding patterns?

  • Methodological Answer : X-ray crystallography often reveals unexpected hydrogen bonds between the amino/hydroxyl groups and the carbonyl oxygen. Discrepancies in bond angles or torsion angles may arise from crystal packing effects. Graph-set analysis (R²₂(8) motifs) and SHELXL refinement with TWIN/BASF commands address twinning or disorder .

Q. How does the trifluoromethoxy group in structural analogs influence biological activity compared to the hydroxyl group in 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one?

  • Methodological Answer : Replace the hydroxyl group with -OCF₃ to enhance lipophilicity (logP increase by ~1.5 units) and metabolic stability. Comparative bioassays (e.g., enzyme inhibition IC₅₀, cell viability assays) quantify differences in potency. Molecular docking studies (AutoDock Vina) predict altered binding affinities due to steric and electronic effects .

Q. What are the challenges in scaling up the synthesis of 1-(4-Amino-3-hydroxyphenyl)-3-chloropropan-2-one while maintaining regioselectivity?

  • Methodological Answer : Batch-to-batch variability in Friedel-Crafts acylation arises from exothermic side reactions. Flow chemistry systems improve heat dissipation and reproducibility. In-line FT-IR monitors acyl intermediate formation, while Design of Experiments (DoE) optimizes parameters like residence time and catalyst recycling .

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